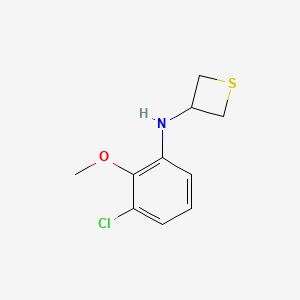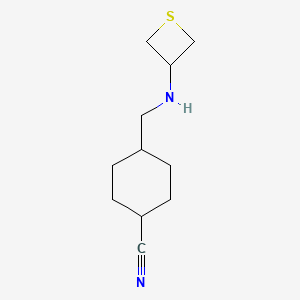![molecular formula C7H8BrN5 B12948750 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization. One common method starts with pyrrole, which undergoes a series of reactions including bromination, formylation, and amination . The reaction conditions often involve the use of strong bases like sodium hydride and reagents such as bromine and formamidine acetate .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and safety. The use of commodity chemicals and a two-vessel-operated process can achieve a yield of up to 55% . Safety concerns such as exothermic reactions and the removal of impurities are carefully managed to ensure the production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs like remdesivir.
Cancer Research: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Chemical Biology: It serves as a building block for bioorthogonal chemistry applications.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets viral RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A closely related compound used in similar applications.
1,3,5-Triazine: Another triazine derivative with applications in medicinal chemistry.
Uniqueness
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its bromine and aminomethyl groups make it particularly versatile for further functionalization and application in drug development .
Propiedades
Fórmula molecular |
C7H8BrN5 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
5-(aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H8BrN5/c8-5-1-4(2-9)6-7(10)11-3-12-13(5)6/h1,3H,2,9H2,(H2,10,11,12) |
Clave InChI |
FVVMPMZBKZJCLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=C1CN)C(=NC=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


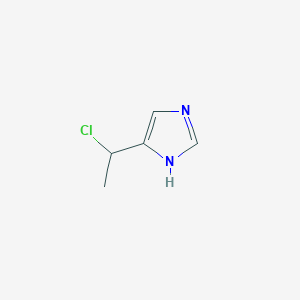
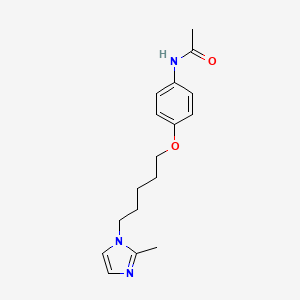
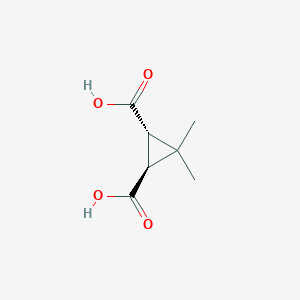
![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
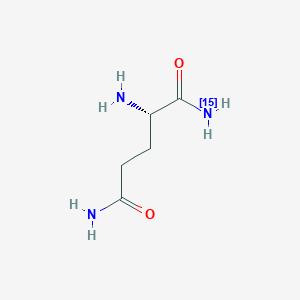

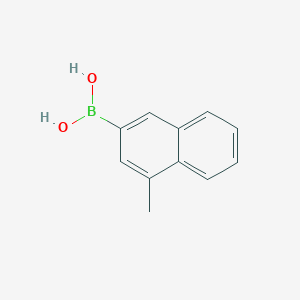
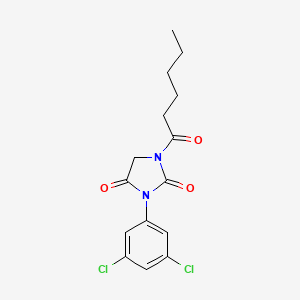
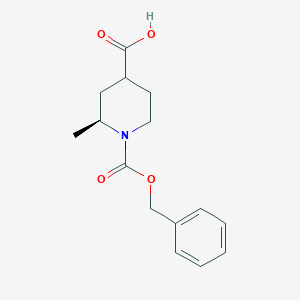
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
